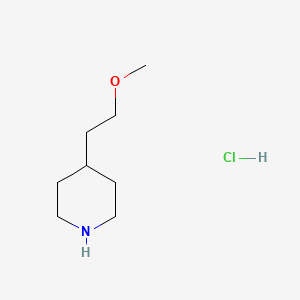

4-(2-Methoxyethyl)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(2-Methoxyethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(2-methoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-7-4-8-2-5-9-6-3-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGSBYGUGOVCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630515 | |

| Record name | 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868849-54-1 | |

| Record name | 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(2-Methoxyethyl)piperidine hydrochloride CAS number and structure verification.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

This technical guide provides a comprehensive overview of 4-(2-Methoxyethyl)piperidine hydrochloride, a piperidine derivative of interest in chemical and pharmaceutical research.

CAS Number: 868849-54-1[1]

Molecular Formula: C₈H₁₈ClNO[1]

Molecular Weight: 179.69 g/mol [1]

IUPAC Name: 4-(2-methoxyethyl)piperidine hydrochloride

Synonyms: 4-(2-Methoxyethyl)piperidine HCl

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various experimental settings.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 868849-54-1 | [1] |

| Molecular Formula | C₈H₁₈ClNO | [1] |

| Molecular Weight | 179.69 | [1] |

| IUPAC Name | 4-(2-methoxyethyl)piperidine hydrochloride | |

| Appearance | Off-white to light yellow solid (Typical for similar compounds) | General Knowledge |

| Solubility | Soluble in water | General Knowledge |

Structure Verification

The chemical structure of 4-(2-Methoxyethyl)piperidine hydrochloride has been verified through its IUPAC name and CAS number. The structure consists of a piperidine ring substituted at the 4-position with a 2-methoxyethyl group. The nitrogen atom of the piperidine ring is protonated to form the hydrochloride salt.

Caption: Logical workflow for the structural verification of 4-(2-Methoxyethyl)piperidine hydrochloride.

Synthesis and Experimental Protocols

A plausible synthetic route could start from 4-pyridineethanol, which can be hydrogenated to 4-piperidineethanol. The hydroxyl group can then be methylated to yield the desired product, followed by conversion to its hydrochloride salt.

Representative Experimental Protocol: Synthesis of a 4-Substituted Piperidine Derivative

This protocol is a generalized procedure and may require optimization for the specific synthesis of 4-(2-Methoxyethyl)piperidine.

Step 1: Reduction of the Pyridine Ring

-

Dissolve 4-pyridineethanol in a suitable solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, for example, Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-piperidineethanol.

Step 2: O-Methylation

-

Dissolve the 4-piperidineethanol in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. Care must be taken as NaH is highly reactive.

-

Slowly add a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Step 3: Purification and Salt Formation

-

Purify the crude 4-(2-Methoxyethyl)piperidine by column chromatography on silica gel.

-

Dissolve the purified product in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

-

Collect the precipitated 4-(2-Methoxyethyl)piperidine hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

Caption: A generalized experimental workflow for the synthesis of 4-(2-Methoxyethyl)piperidine hydrochloride.

Analytical Characterization (Predicted)

Specific spectral data for 4-(2-Methoxyethyl)piperidine hydrochloride is not publicly available. However, based on the chemical structure, the expected analytical data is presented below.

Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the range of 1.0-3.5 ppm), a singlet for the methoxy group protons (around 3.3 ppm), and triplets for the ethyl chain protons. The N-H proton of the hydrochloride salt would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring, the ethyl group, and a characteristic signal for the methoxy carbon (around 59 ppm). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (as a broad band for the ammonium salt around 2400-2800 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), C-O stretching (ether, ~1100 cm⁻¹), and N-H bending. |

| Mass Spectrometry (ESI+) | The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ for the free base at m/z 158.15. |

Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data available for 4-(2-Methoxyethyl)piperidine hydrochloride. However, the piperidine scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.

Derivatives of piperidine are known to interact with various biological targets, including:

-

Central Nervous System (CNS) Receptors: Many piperidine-containing compounds act as ligands for opioid, dopamine, and serotonin receptors, suggesting potential applications in pain management and neurological disorders.

-

Enzyme Inhibition: Some piperidine derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, which is a target in Alzheimer's disease therapy.

-

Ion Channels: The piperidine moiety is present in drugs that modulate the function of ion channels.

Given the structural similarity to other biologically active piperidines, 4-(2-Methoxyethyl)piperidine hydrochloride could be a candidate for screening in various therapeutic areas, particularly in neuropharmacology. Further research is required to elucidate its specific biological functions and mechanisms of action.

Caption: Potential areas of biological activity for 4-(2-Methoxyethyl)piperidine hydrochloride based on its core structure.

Conclusion

4-(2-Methoxyethyl)piperidine hydrochloride is a chemical compound with a confirmed structure and CAS number. While specific experimental data for its synthesis, characterization, and biological activity are limited in publicly accessible literature, this guide provides a framework based on established chemical principles and data from structurally related compounds. This information can serve as a valuable resource for researchers and scientists interested in exploring the potential applications of this and similar piperidine derivatives in drug discovery and development. Further experimental investigation is necessary to fully characterize its properties and biological profile.

References

The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of piperidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the exploration and development of next-generation piperidine-based therapeutics.

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral components of numerous anticancer agents, demonstrating a variety of mechanisms to combat cancer progression. These mechanisms include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and modulation of critical signaling pathways that govern cell proliferation and survival.[2][3]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of various piperidine derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. Lower values indicate higher potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | 0.81 | [1] |

| MGC803 | Gastric | 1.09 | [1] | |

| MCF-7 | Breast | 1.30 | [1] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1] | |

| Piperidine Complex | A549 | Lung | 32.43 | [4] |

Signaling Pathway Visualization: PI3K/Akt Inhibition

A common mechanism for the anticancer activity of piperidine derivatives is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][5] Downregulation of this pathway can lead to the induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6][7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in a complete culture medium. Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7][8]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[8][9]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.

Antimicrobial Activity

Piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected piperidine derivatives against various pathogens.

| Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |

| Compound 3 | Staphylococcus aureus | ATCC 25923 | 64 | [10] |

| Escherichia coli | ATCC 11230 | 128 | [10] | |

| Candida albicans | - | 128 | [10] | |

| Compound 5 | Staphylococcus aureus | ATCC 25923 | 32 | [10] |

| Escherichia coli | ATCC 11230 | 64 | [10] | |

| Candida albicans | - | 32 | [10] | |

| Compound 6 | Bacillus subtilis | - | 0.75 (mg/mL) | [11] |

| Escherichia coli | - | 1.5 (mg/mL) | [11] | |

| Staphylococcus aureus | - | 1.5 (mg/mL) | [11] |

Workflow Visualization: Antimicrobial Screening

The process of discovering new antimicrobial compounds involves a series of screening and characterization steps to identify promising candidates.[12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[14][15][16]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the piperidine derivative. Create a series of twofold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[14]

-

Inoculum Preparation: Grow the test microorganism overnight to the desired growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[15]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[15]

Antiviral Activity

Novel piperidine derivatives have emerged as potent inhibitors of various viruses, most notably Human Immunodeficiency Virus (HIV) and influenza viruses. Their mechanisms often involve interfering with the early stages of the viral life cycle, such as entry into the host cell.[17]

Data Presentation: Anti-HIV and Anti-Influenza Activity

The antiviral potency is typically measured by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

| Derivative | Virus | Assay/Cell Line | EC50 / IC50 | Reference |

| FZJ13 | HIV-1 | Cellular Assay | Comparable to 3TC | [17] |

| FZJ05 | Influenza A/H1N1 | MDCK cells | Lower than Ribavirin | [17] |

| 11e | Influenza Virus | - | 0.05 µM (EC50) | [18] |

| 16g | HIV-1 (CCR5) | Calcium Mobilization | 25.73 nM (IC50) | [18] |

| 16i | HIV-1 (CCR5) | Calcium Mobilization | 25.53 nM (IC50) | [18] |

| Maraviroc | HIV-1 (CCR5) | Calcium Mobilization | 25.43 nM (IC50) | [18] |

Mechanism Visualization: CCR5 Antagonism in HIV-1 Entry

Many piperidine-based antiviral agents function as CCR5 antagonists. HIV-1 uses the CCR5 co-receptor, in addition to the primary CD4 receptor, to enter and infect host T-cells. By blocking the CCR5 receptor, these derivatives prevent the virus from completing the entry process.[19][20]

Experimental Protocol: Plaque Reduction Neutralization Assay

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.

-

Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 6-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the piperidine derivative. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing low-melting-point agarose. This semi-solid medium restricts the spread of progeny viruses to adjacent cells, leading to the formation of localized lesions called plaques.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The viable cells will be stained, while the plaques (areas of dead or destroyed cells) will appear as clear zones.

-

Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined as the IC50.

Neuroprotective Activity

Piperidine derivatives are being investigated for their potential in treating neurodegenerative diseases and ischemic stroke.[21][22] Their neuroprotective effects are often attributed to their ability to mitigate excitotoxicity, reduce oxidative stress, and modulate signaling pathways involved in neuronal survival.[23][24]

Data Presentation: In Vitro Neuroprotection

The neuroprotective efficacy of piperidine derivatives is often assessed using cell-based models of neuronal injury, such as glutamate-induced excitotoxicity in SH-SY5Y neuroblastoma cells.

| Derivative | Model | Concentration (µmol/L) | Cell Survival Rate (%) | Reference |

| Compound A10 | Glutamate-induced injury in SH-SY5Y | 10 | 61.54 | [22] |

| 1 | 58.21 | [22] | ||

| 0.1 | 50.12 | [22] | ||

| Fenazinel (Control) | Glutamate-induced injury in SH-SY5Y | 10 | 56.78 | [22] |

| 1 | 53.21 | [22] | ||

| 0.1 | 48.97 | [22] |

Signaling Pathway Visualization: NGF/TrkA-Mediated Neuroprotection

Piperine, a naturally occurring piperidine alkaloid, has been shown to exert neuroprotective effects by upregulating the Nerve Growth Factor (NGF) signaling pathway.[25] Activation of the TrkA receptor by NGF triggers downstream cascades, such as the Akt pathway, which promotes neuronal survival and inhibits apoptosis.

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay in SH-SY5Y Cells

This in vitro model mimics the excitotoxic cell death observed in conditions like ischemic stroke.[22]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium until they reach approximately 80% confluency.

-

Plating: Seed the cells into 96-well plates and allow them to adhere and grow for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the neuroprotective piperidine derivative for a specified duration (e.g., 6 hours).[26]

-

Glutamate Challenge: After pre-treatment, expose the cells to a high concentration of L-glutamic acid (e.g., 10-20 mM) for 24 hours to induce excitotoxicity. Include control wells: untreated cells, cells treated with glutamate only, and cells treated with the compound only.

-

Viability Assessment: Following the glutamate challenge, assess cell viability using the MTT assay as described in the anticancer section.

-

Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the glutamate-only control group. A significant increase in cell viability indicates a neuroprotective effect.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. nwmedj.org [nwmedj.org]

- 5. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. atcc.org [atcc.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. tandfonline.com [tandfonline.com]

- 11. academicjournals.org [academicjournals.org]

- 12. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. protocols.io [protocols.io]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Allosteric mechanism of an oximino-piperidino-piperidine antagonist for the CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 23. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway [mdpi.com]

- 26. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into 4-(Substituted) Piperidine Hydrochlorides: A Technical Guide for Drug Development Professionals

The 4-(substituted)piperidine hydrochloride scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and structure-activity relationships of this important class of compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Pharmacological Significance and Therapeutic Applications

4-(Substituted)piperidine derivatives exhibit a broad spectrum of pharmacological activities, a testament to their ability to interact with various biological targets. Their therapeutic potential spans several key areas:

-

Analgesia: A significant number of 4-substituted piperidine derivatives, particularly those with 4-anilido or 4-aryl substituents, are potent opioid receptor agonists, leading to strong analgesic effects. These compounds have been extensively studied as alternatives to traditional opioids, with research focused on modulating their side-effect profile.[1][2]

-

Antipsychotic Activity: The piperidine moiety is a common feature in many atypical antipsychotic drugs. These compounds typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[3][4][5]

-

Anticancer Activity: Emerging research has highlighted the potential of 4-benzylpiperidine and other derivatives as cytotoxic agents against various cancer cell lines. The mechanisms of action are still under investigation but represent a promising avenue for the development of novel oncology therapeutics.[6][7][8][9]

-

Other Therapeutic Areas: The versatility of the 4-substituted piperidine scaffold extends to other therapeutic areas, including antimicrobial, anti-inflammatory, and cardiovascular applications, although these are less explored compared to their CNS and analgesic activities.

Quantitative Data Summary

The following tables summarize the quantitative data for various 4-(substituted)piperidine hydrochlorides, providing a comparative overview of their biological activities.

Table 1: Analgesic Activity of 4-(Substituted) Piperidine Derivatives

| Compound | Substitution at 4-position | Test Model | ED50 (mg/kg) | Receptor Binding Affinity (Ki, nM) |

| Fentanyl Analogs | N-Aryl-N-(piperidin-4-yl)propanamide derivatives | Mouse Hot-Plate | Varies (e.g., cis-42 is 13,036x more potent than morphine) | µ-opioid receptor: Varies |

| 4-Anilinopiperidines | Aniline derivatives | Not Specified | Not Specified | µ-opioid receptor: Varies |

| 4,4-Disubstituted Piperidines | Acylamino and (acyloxy)methyl groups | Mouse Hot-Plate | Varies (some with short duration of action) | µ-opioid receptor: Varies |

Data compiled from multiple sources, and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Antipsychotic Activity of 4-(Substituted) Piperidine Derivatives

| Compound Class | Substitution at 4-position | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) |

| Arylpiperazine Derivatives | Arylpiperazine | Varies | Varies |

| Benzoxazole-piperidine derivatives | Benzoxazole | Varies | Varies |

| Amide-piperidine derivatives | Amide | Varies | Varies |

Affinities are highly dependent on the specific substituents on the piperidine and aryl rings.

Table 3: Anticancer Activity of 4-(Substituted) Piperidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Benzhydrylpiperazine derivatives | HL-60, Z138, DND-41 | 16.80 - 19.90 |

| Ciprofloxacin-Thiazolidinedione Hybrids | LOX IMVI (Melanoma) | 25.4 - 26.7 |

| Symmetrical chlorophenylamino-s-triazine derivatives | MCF7 (Breast), C26 (Colon) | 1.71 - 11.02 |

IC50 values are indicative of in vitro cytotoxicity and may not directly translate to in vivo efficacy.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 4-(substituted)piperidine hydrochlorides, based on established protocols from the literature.

Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction

This protocol describes a common method for the synthesis of 4-aryl-4-hydroxypiperidines, a key intermediate for many pharmacologically active compounds.

Materials:

-

N-protected-4-piperidone (e.g., N-Boc-4-piperidone)

-

Aryl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.

-

Slowly add a solution of the aryl bromide (1.0 eq) in anhydrous THF to the magnesium turnings to initiate the Grignard reaction.

-

-

Reaction with Piperidone:

-

In a separate flask, dissolve N-protected-4-piperidone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor)

-

Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor)

-

Unlabeled test compound (4-substituted piperidine hydrochloride)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known opioid ligand).

-

-

Incubation:

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Mouse Hot-Plate Test for Analgesic Activity

This in vivo assay is used to assess the analgesic properties of test compounds.[10][11]

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

-

Test compound (4-substituted piperidine hydrochloride)

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

-

Mice

Procedure:

-

Acclimatization:

-

Acclimatize the mice to the experimental room and the hot plate apparatus before testing.

-

-

Baseline Measurement:

-

Determine the baseline latency for each mouse to a nociceptive response (e.g., licking a hind paw or jumping) when placed on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

-

Drug Administration:

-

Administer the test compound, vehicle, or positive control to the mice via a specific route (e.g., intraperitoneal, subcutaneous).

-

-

Post-treatment Measurement:

-

At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place each mouse on the hot plate and record the latency to the nociceptive response.

-

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

-

Determine the ED50 value (the dose that produces a 50% analgesic effect) by dose-response curve analysis.

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of 4-(substituted)piperidine hydrochlorides are mediated through their interaction with specific G-protein coupled receptors (GPCRs). The following diagrams illustrate the key signaling pathways involved.

Caption: Opioid receptor signaling pathway for analgesia.

Caption: Dopamine and serotonin receptor signaling pathways for antipsychotic action.

Conclusion

The 4-(substituted)piperidine hydrochloride scaffold remains a highly privileged structure in drug discovery, offering a versatile platform for the development of new therapeutics. The extensive body of research on their synthesis and pharmacological activities provides a solid foundation for further innovation. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for designing next-generation drugs with improved efficacy and safety profiles. This guide serves as a comprehensive starting point for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical class.

References

- 1. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(2-Methoxyethyl)piperidine Hydrochloride

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, understanding the fundamental mechanism of action of novel chemical entities is paramount. This technical guide delves into the hypothesized mechanisms of action of 4-(2-Methoxyethyl)piperidine hydrochloride, a versatile piperidine derivative. While direct comprehensive studies on this specific compound are limited, a wealth of information can be gleaned from the structure-activity relationships (SAR) of more complex molecules synthesized using this core scaffold. This whitepaper, intended for researchers, scientists, and drug development professionals, consolidates available data to propose evidence-based hypotheses on its potential biological targets.

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and investigational compounds. Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it an ideal building block for targeting a diverse range of receptors and enzymes. 4-(2-Methoxyethyl)piperidine hydrochloride, with its characteristic methoxyethyl substitution at the 4-position, presents a unique structural motif that likely influences its pharmacokinetic and pharmacodynamic properties.

This guide explores four primary hypothesized mechanisms of action based on the analysis of derivatives incorporating the 4-(2-methoxyethyl)piperidine core: modulation of sigma receptors, antagonism of muscarinic acetylcholine receptors, inhibition of monoamine transporters, and inhibition of acetylcholinesterase.

Hypothesized Mechanism 1: Modulation of Sigma Receptors

The 4-substituted piperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, particularly the σ1 and σ2 subtypes. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. It is hypothesized that the 4-(2-methoxyethyl)piperidine moiety can orient within the sigma receptor binding pocket to engage in crucial interactions.

Quantitative Data: Sigma Receptor Binding Affinity of Piperidine Derivatives

| Compound/Derivative Class | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| N-substituted phenoxyethyl piperidines | 0.89 - 1.49 | 52.3 - 809 | Variable |

| N-(1-benzylpiperidin-4-yl)arylacetamides | High affinity for σ1 | Lower affinity for σ2 | High σ1 selectivity |

| Dual Piperidine-Based Ligands | 3.3 - 28 | 4 - 116 | Variable |

Note: Data is collated from various sources and represents a range of values for derivatives containing a 4-substituted piperidine core. Specific values for 4-(2-Methoxyethyl)piperidine hydrochloride are not available.

The methoxyethyl group at the 4-position could potentially interact with hydrophobic and polar residues within the sigma receptor's binding site. The ether oxygen may act as a hydrogen bond acceptor, while the ethyl chain contributes to van der Waals interactions. The overall conformation of the piperidine ring, influenced by this substituent, would also play a critical role in receptor affinity and selectivity.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

A standard method to determine the affinity of a compound for sigma receptors is a competitive radioligand binding assay.

Receptor Source: Guinea pig brain homogenates for σ1 receptors and rat liver homogenates for σ2 receptors. Radioligand: --INVALID-LINK---Pentazocine for σ1 receptors and [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of unlabeled (+)-pentazocine to block σ1 sites for σ2 receptors. Procedure:

-

Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., a derivative of 4-(2-methoxyethyl)piperidine).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizing the Hypothesis: Sigma Receptor Interaction

Caption: Hypothesized interaction of the 4-(2-methoxyethyl)piperidine moiety within the sigma receptor binding pocket.

Hypothesized Mechanism 2: Muscarinic Acetylcholine Receptor Antagonism

The piperidine ring is a cornerstone of many muscarinic acetylcholine receptor (mAChR) antagonists. These receptors are crucial for regulating a wide range of parasympathetic nervous system functions. It is plausible that 4-(2-Methoxyethyl)piperidine hydrochloride acts as a competitive antagonist at one or more of the five muscarinic receptor subtypes (M1-M5).

Quantitative Data: Muscarinic Receptor Binding Affinity of Piperidine Analogs

| Compound/Derivative Class | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| 4-amino-piperidine derivatives | - | 3-40 fold selectivity over M2 | up to 1 | - | - |

| Piperidinyl piperidine analogues | >100-fold selectivity vs M1/M3 | High potency | >100-fold selectivity vs M1/M3 | - | - |

Note: Data represents the affinity of various piperidine-containing muscarinic antagonists and is for illustrative purposes.

The protonated nitrogen of the piperidine ring is expected to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of muscarinic receptors. The 4-(2-methoxyethyl) group would extend into a more variable exosite, and its interactions could determine subtype selectivity.

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

Receptor Source: Membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5). Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist. Procedure:

-

Incubate cell membranes with [³H]-NMS and varying concentrations of the test compound.

-

Separate bound and free radioligand via filtration.

-

Quantify bound radioactivity.

-

Calculate IC50 and Ki values as described for the sigma receptor assay.

Visualizing the Hypothesis: Muscarinic Receptor Antagonism

Spectroscopic Profile of 4-(2-Methoxyethyl)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Methoxyethyl)piperidine hydrochloride (CAS No: 868849-54-1). Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed predictive analysis based on the compound's structure and data from analogous compounds. It also includes standardized experimental protocols for acquiring such data.

Compound Structure and Predicted Spectroscopic Data

4-(2-Methoxyethyl)piperidine hydrochloride is a piperidine derivative with a methoxyethyl substituent at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media.

Molecular Formula: C₈H₁₈ClNO Molecular Weight: 179.69 g/mol

The following tables summarize the predicted spectroscopic data for 4-(2-Methoxyethyl)piperidine hydrochloride. These predictions are based on established principles of spectroscopy and data from structurally similar piperidine derivatives.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show characteristic signals for the piperidine ring protons, the ethyl chain, and the methoxy group. The protonation of the piperidine nitrogen by HCl is expected to cause a downfield shift of the adjacent protons (H-2 and H-6).[1][2]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | m | 2H | -CH₂-O- |

| ~ 3.3 - 3.5 | m | 2H | Piperidine H-2a, H-6a (axial) |

| ~ 3.3 | s | 3H | -OCH₃ |

| ~ 2.9 - 3.1 | m | 2H | Piperidine H-2e, H-6e (equatorial) |

| ~ 1.8 - 2.0 | m | 2H | Piperidine H-3a, H-5a (axial) |

| ~ 1.6 - 1.8 | m | 2H | -CH₂-CH₂-O- |

| ~ 1.4 - 1.6 | m | 3H | Piperidine H-3e, H-5e, H-4 |

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS.

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the eight unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 70 - 72 | -CH₂-O- |

| ~ 58 - 60 | -OCH₃ |

| ~ 45 - 47 | Piperidine C-2, C-6 |

| ~ 35 - 37 | -CH₂-CH₂-O- |

| ~ 33 - 35 | Piperidine C-4 |

| ~ 30 - 32 | Piperidine C-3, C-5 |

Predicted solvent: DMSO-d₆.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the piperidinium ion, C-H bonds, and the C-O ether linkage.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2700 - 3000 | Strong, Broad | N-H stretch (piperidinium ion) |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1400 - 1500 | Medium | C-H bend |

| 1080 - 1150 | Strong | C-O-C stretch (ether) |

Predicted Mass Spectrometry (MS) Data

Using electrospray ionization (ESI) in positive ion mode, the expected molecular ion would correspond to the free base [M+H]⁺.

| m/z | Assignment |

| 144.1383 | [M+H]⁺ (protonated free base) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 4 mg of 4-(2-Methoxyethyl)piperidine hydrochloride is accurately weighed and placed in a clean, dry NMR tube.

-

To the tube, 500 µL of deuterated dimethyl sulfoxide (DMSO-d₆) is added.[1]

-

The tube is capped and shaken vigorously to ensure complete dissolution of the sample.[1] For hydrochloride salts that may have solubility issues, using an alkaline deuterated solvent like deuterated methanol can be an alternative to neutralize the salt in situ.[3]

Data Acquisition:

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method): [4][5][6]

-

In an agate mortar, 1-2 mg of the solid sample is combined with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5][6] The KBr should be stored in a desiccator or oven to prevent moisture absorption.[7]

-

The mixture is thoroughly ground with an agate pestle until a fine, homogeneous powder is obtained.[4][7]

-

The powdered mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press, and a vacuum is applied to remove trapped air and moisture.[4]

-

A pressure of approximately 10-15 tons is applied for several minutes to form a transparent or translucent pellet.[6][8]

-

The resulting KBr pellet is carefully removed and placed in the spectrometer's sample holder for analysis.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for subtraction.[5]

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

A stock solution of the sample is prepared by dissolving it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[9]

-

A small aliquot (e.g., 10 µL) of the stock solution is further diluted with 1 mL of methanol, acetonitrile, water, or a combination thereof, to a final concentration in the range of 1-10 µg/mL.[9]

-

If any precipitate forms, the solution must be filtered or centrifuged before introduction into the mass spectrometer to prevent blockages.[9]

-

The final solution is placed in a standard 2 mL mass spectrometry vial.[9]

Data Acquisition:

-

The sample is introduced into the ESI source via direct infusion or liquid chromatography (LC).

-

The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass analyzer is operated in high-resolution mode to determine the accurate mass and confirm the elemental composition.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like 4-(2-Methoxyethyl)piperidine hydrochloride.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 7. m.youtube.com [m.youtube.com]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Role of the Methoxyethyl Group in Piperidine-Based Compounds: A Technical Guide for Drug Development Professionals

Abstract

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] The strategic functionalization of this saturated heterocycle is critical for optimizing a compound's pharmacological and pharmacokinetic profile. Among the many substituents utilized, the methoxyethyl group (–CH₂CH₂OCH₃) plays a versatile and often crucial role. This technical guide explores the multifaceted functions of the methoxyethyl group in piperidine-containing compounds, detailing its impact on receptor affinity, target selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Through case studies, detailed experimental protocols, and pathway visualizations, this document serves as an in-depth resource for researchers, chemists, and drug development professionals aiming to leverage the unique characteristics of this functional group.

Introduction to the Piperidine Scaffold and Methoxyethyl Group

Piperidine and its derivatives are classified as privileged structures in drug discovery, owing to their prevalence in clinically approved drugs and natural alkaloids.[1][3] The piperidine ring's three-dimensional structure, chemical stability, and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, allowing for key ionic interactions with receptors and transporters while also influencing physicochemical properties like solubility.[2]

The methoxyethyl group is a short alkyl chain containing an ether linkage. Its incorporation into a piperidine-based molecule can impart several advantageous properties:

-

Modulation of Lipophilicity: The ether oxygen introduces polarity, which can balance the hydrophobicity of a larger molecule, influencing its solubility and ability to cross biological membranes.[4]

-

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming specific interactions within a receptor's binding pocket that can enhance affinity and selectivity.

-

Conformational Flexibility: The single bonds in the ethyl chain allow for rotational flexibility, enabling the methoxy group to adopt an optimal orientation for target engagement.

-

Metabolic Stability: While the ether is susceptible to O-dealkylation, its presence can sterically shield other parts of the molecule, such as the piperidine ring, from metabolic attack by cytochrome P450 enzymes.[2]

This guide will dissect these roles using specific examples from peer-reviewed literature, providing quantitative data and detailed methodologies to illustrate the strategic value of the methoxyethyl group in drug design.

Role in Modulating Pharmacological Activity: SAR Case Studies

The introduction of a methoxyethyl group can profoundly influence a compound's affinity and selectivity for its biological target. The following case studies provide quantitative structure-activity relationship (SAR) data for distinct therapeutic targets.

Case Study: Ligands for Monoamine Transporters

A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines has been investigated for its affinity toward the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are critical targets for treating conditions like depression and substance abuse.[5] In this series, the methoxyethyl group is part of a larger substituent at the 4-position of the piperidine ring. The data demonstrates that this core structure provides high affinity for DAT, which is then modulated by substitutions on the N-benzyl ring.[6][7]

| Compound (N-Benzyl Substituent) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity |

| H (Unsubstituted) | 2.5 | 114 | 1,560 | 46 |

| 2-Methyl | 2.1 | 107 | 1,460 | 51 |

| 3-Methyl | 1.8 | 65 | 1,020 | 36 |

| 2-Trifluoromethyl | >10,000 | >10,000 | >10,000 | - |

| Data summarized from Boos et al., 2006.[5][7] |

The unsubstituted parent compound shows potent and selective DAT inhibition. While the methoxyethyl group is constant in this series, its presence is integral to the pharmacophore that anchors the ligand in the transporter's binding site. Notably, the 2-trifluoromethyl analogue loses affinity for all transporters but acts as an allosteric modulator of SERT, highlighting how subtle changes built upon the core scaffold can dramatically alter the mechanism of action.[5]

Case Study: Ligands for Sigma-1 (σ₁) Receptors

The σ₁ receptor is a unique intracellular chaperone protein involved in cellular stress responses and is a target for neurological and psychiatric disorders. The piperidine scaffold is a common feature in high-affinity σ₁ ligands. Studies on phenoxyalkylpiperidines reveal the sensitivity of σ₁ receptor affinity to the nature of the N-substituent.[8] Comparing different substituents on the piperidine nitrogen demonstrates the importance of balancing size, lipophilicity, and hydrogen bonding potential.

| Compound Scaffold | N-Substituent | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | σ₁/σ₂ Selectivity |

| 4-(2-Aminoethyl)piperidine core | H | 165 | >10,000 | >60 |

| 4-(2-Aminoethyl)piperidine core | Methyl | 7.9 | 473 | 60 |

| 4-(2-Aminoethyl)piperidine core | Ethyl | 225 | 103 | 0.46 |

| N-Phenoxyethylpiperidine core | 4-Methoxy on Phenoxy | 1.49 | 809 | 543 |

| Data summarized from Schepmann et al., 2018[9] and Basile et al., 2021.[8] |

As shown, replacing the proton on the piperidine nitrogen with a small methyl group dramatically increases σ₁ affinity by over 20-fold, likely due to favorable lipophilic interactions in the binding pocket.[9] However, increasing the alkyl chain length to ethyl leads to a significant loss of affinity. In a different but related series, a methoxy-containing phenoxyethyl substituent on the piperidine nitrogen results in sub-nanomolar affinity and high selectivity.[8] This suggests that the ether oxygen of a methoxyethyl-type group can form a key hydrogen bond or polar interaction, compensating for the increased steric bulk and leading to potent and selective binding.

Impact on Pharmacokinetic (ADME) Properties

The physicochemical nature of the methoxyethyl group directly influences the ADME profile of piperidine-based drugs.

-

Absorption and Distribution: The ether group adds polarity, which can increase aqueous solubility compared to a simple alkyl chain of similar size. This can be advantageous for formulation and oral absorption. However, the added polarity might slightly reduce passive diffusion across membranes like the blood-brain barrier (BBB). The overall lipophilicity (LogP/LogD) must be carefully balanced.[4]

-

Metabolism: The piperidine ring is susceptible to metabolism, often through oxidation.[4] N-substituents can influence this process. A methoxyethyl group may be metabolized via O-dealkylation to form an alcohol metabolite. While this introduces a metabolic soft spot, it can also lead to a more predictable metabolic pathway and potentially less reactive metabolites. Furthermore, the substituent can sterically hinder the oxidation of the piperidine ring itself, improving overall metabolic stability.[2]

-

Excretion: Increased polarity from the methoxyethyl group and its metabolites generally facilitates renal clearance.

Visualization of Pathways and Protocols

Signaling and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for a clear understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway and a standard experimental workflow relevant to the compounds discussed.

Caption: Mechanism of action for a piperidine-based monoamine reuptake inhibitor.

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

General Synthesis of 1-(2-Methoxyethyl)piperidine Derivatives

This protocol describes a general method for synthesizing N-substituted piperidines via reductive amination, a common and versatile reaction in medicinal chemistry.

Materials:

-

Piperidine derivative (secondary amine)

-

Methoxyacetaldehyde or 2-bromoethyl methyl ether

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

-

Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium or sodium sulfate

-

Silica gel for column chromatography

Protocol (Reductive Amination):

-

Dissolve the piperidine derivative (1.0 eq.) in DCM or DCE.

-

Add methoxyacetaldehyde (1.2 eq.).

-

If the piperidine salt is used, add a base like triethylamine (1.5 eq.) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 1-(2-methoxyethyl)piperidine derivative.

Radioligand Binding Assay Protocol

This protocol outlines a standard procedure to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the target receptor (e.g., DAT, σ₁).

-

Radioligand specific for the target (e.g., [³H]-GBR12935 for DAT).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Test compound stock solution (in DMSO).

-

Non-specific binding agent (a high concentration of an unlabeled ligand).

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester or vacuum filtration manifold.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, and either: a. Total Binding: Vehicle (DMSO). b. Non-specific Binding: Non-specific binding agent. c. Test Compound: Diluted test compound.

-

Initiate the binding reaction by adding the radioligand to all wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Transfer the filters to scintillation vials, add the scintillation cocktail, and vortex.

-

Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Calculate the percentage of specific binding inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion

The methoxyethyl group is a powerful and versatile tool in the design of piperidine-based therapeutic agents. Its unique combination of moderate size, conformational flexibility, polarity, and hydrogen bonding capability allows it to significantly influence a compound's interaction with its biological target and its overall pharmacokinetic profile. As demonstrated through quantitative SAR data, its presence can enhance binding affinity, modulate selectivity between receptor subtypes, and create more favorable ADME properties. A thorough understanding of the roles this functional group can play is essential for medicinal chemists seeking to fine-tune lead compounds and accelerate the journey from discovery to clinical development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary toxicological profile of 4-(2-Methoxyethyl)piperidine hydrochloride.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 4-(2-Methoxyethyl)piperidine hydrochloride. This report leverages data from the parent compound, piperidine, and its hydrochloride salt to provide a preliminary toxicological assessment. This information should be used for guidance and is not a substitute for comprehensive, compound-specific toxicological evaluation.

Executive Summary

This document provides a preliminary toxicological overview of 4-(2-Methoxyethyl)piperidine hydrochloride. Due to the scarcity of specific data for this molecule, this profile is largely based on toxicological information for the parent compound, piperidine, and its hydrochloride salt. The available data indicates that piperidine exhibits moderate acute oral toxicity and is classified as a corrosive material, causing severe skin burns and eye damage.[1][2][3] Genotoxicity has been observed in some in vitro studies for piperidine derivatives.[4] A comprehensive toxicological assessment, including acute and repeated dose toxicity, genotoxicity, and safety pharmacology studies, is essential to fully characterize the safety profile of 4-(2-Methoxyethyl)piperidine hydrochloride.

Acute Toxicity

The acute toxicity of piperidine has been evaluated via oral, dermal, and inhalation routes in various animal models.

Table 1: Acute Toxicity Data for Piperidine and Related Compounds

| Compound | Test | Species | Route | Value | Reference |

| Piperidine | LD50 | Rat | Oral | 133 - 740 mg/kg bw | [1] |

| Piperidine | LD50 | Rabbit | Dermal | 276 mg/kg | [4] |

| Piperidine | LC50 | Rat | Inhalation | 4.8 mg/L (4 hours) | [1] |

| Piperidine | LC50 | Mouse | Inhalation | 6,000 mg/m³ (2 hours) | [4] |

Sublethal effects observed following acute exposure to piperidine in rats included decreased motor activity, tremors, lethargy, and respiratory distress.[1]

Irritation and Corrosivity

Piperidine is classified as a substance that causes severe skin burns and eye damage.[1][2][3]

Table 2: Irritation and Corrosivity Data for Piperidine

| Test | Species | Exposure | Result | Reference |

| Skin Corrosion/Irritation | Rabbit | 3 minutes | Corrosive | [1] |

| Serious Eye Damage/Irritation | Rabbit | 24 hours | Severe eye irritation | [4] |

| Serious Eye Damage/Eye Irritation | Rabbit | - | Irreversible effects on the eye | [2] |

Genotoxicity

The genotoxic potential of piperidine and its derivatives has been investigated in some in vitro systems.

Table 3: Genotoxicity Data for Piperidine Derivatives

| Compound | Test System | Result | Reference |

| Piperidine | In vitro genotoxicity studies | Not considered genotoxic | [1] |

| N-chloropiperidine | Salmonella typhimurium (Ames test) | Mutagenic (TA100 and TA1535 strains) | [5] |

| Piperidine | In vitro mouse lymphocyte assay | DNA damage, Mutation in mammalian somatic cells | [4] |

Based on the weight of evidence from available in vitro studies, piperidine itself is not considered to be genotoxic.[1] However, some derivatives, such as N-chloropiperidine, have shown mutagenic activity.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicological endpoints. The following are generalized methodologies based on standard guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423)

-

Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant.

-

Dose Levels: A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals are used per step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the mortality data.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Culture: A suitable cell line (e.g., a human cancer cell line) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent and added to the cells at various concentrations. A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: After incubation, the formazan crystals are solubilized with a suitable solvent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

General Toxicological Assessment Workflow

Caption: A generalized workflow for toxicological assessment.

Hypothetical Signaling Pathway for Piperidine-Induced Cytotoxicity

Caption: A hypothetical pathway for cytotoxicity.

References

Discovery and history of N-substituted piperidine scaffolds in research.

An In-depth Technical Guide on the Discovery and History of N-Substituted Piperidine Scaffolds in Research

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in the realm of medicinal chemistry.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic characteristics to drug candidates. The strategic substitution on the piperidine nitrogen atom (N-substitution) has proven to be a particularly fruitful avenue in drug design, allowing for the fine-tuning of pharmacological activity, selectivity, and bioavailability. This technical guide delves into the discovery and rich history of N-substituted piperidine scaffolds, providing a comprehensive overview of their synthesis, pharmacology, and impact on modern drug development.

A Historical Perspective: From Natural Products to Synthetic Analgesics

The story of piperidine begins with its discovery in 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine, the compound responsible for the pungency of black pepper. For decades, research into piperidine-containing molecules was largely focused on the isolation and characterization of naturally occurring alkaloids.

A pivotal moment in the history of N-substituted piperidines arrived with the synthesis of meperidine (pethidine) in 1938 by German chemist Otto Eisleb. Initially synthesized as a potential anticholinergic agent, its potent analgesic properties were soon recognized. This discovery marked a paradigm shift, demonstrating that a relatively simple synthetic molecule containing an N-methylpiperidine core could mimic the analgesic effects of complex opium alkaloids like morphine. This breakthrough ignited a wave of research into synthetic analgesics, with chemists exploring modifications of the meperidine scaffold to enhance potency and reduce side effects.

This line of inquiry ultimately led to the development of the highly potent fentanyl series of opioids in the 1960s by Paul Janssen. These compounds, featuring a 4-anilidopiperidine core with various N-substituents, showcased the profound impact of N-substitution on opioid receptor affinity and analgesic potency.

Synthetic Methodologies for N-Substituted Piperidines

The construction and functionalization of the N-substituted piperidine scaffold are central to the development of new therapeutics. A variety of robust and versatile synthetic methods have been established, with the choice of method often depending on the desired substitution pattern and the overall complexity of the target molecule.

Key Experimental Protocols

1. Reductive Amination: A cornerstone for the formation of the piperidine ring and the introduction of N-substituents. This method involves the reaction of a dicarbonyl compound with an amine, followed by reduction.[3][4]

-

Reaction: A 1,5-dicarbonyl compound is reacted with a primary amine or ammonia to form a cyclic imine, which is then reduced in situ to the corresponding piperidine.

-

Reagents and Conditions:

-

Dicarbonyl substrate (e.g., glutaraldehyde derivatives)

-

Amine (e.g., benzylamine, ammonia)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd/C)).

-

Solvent: Typically methanol or dichloromethane.

-

Temperature: Room temperature to mild heating.

-

-

General Procedure:

-

Dissolve the dicarbonyl compound and the amine in the chosen solvent.

-

If using a borohydride reagent, add it portion-wise to the reaction mixture.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of a palladium catalyst.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction (for borohydride reductions) and perform an aqueous workup.

-

Purify the product by column chromatography.

-

2. N-Alkylation: A direct method for introducing substituents onto the piperidine nitrogen.[5][6][7]

-

Reaction: A piperidine derivative is reacted with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base.

-

Reagents and Conditions:

-

Piperidine substrate

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or a stronger base like sodium hydride (NaH) for less reactive alkylating agents).

-

Solvent: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Temperature: Room temperature to elevated temperatures, depending on the reactivity of the electrophile.

-

-

General Procedure:

-

Dissolve the piperidine substrate and the base in the chosen solvent.

-

Add the alkylating agent dropwise to the mixture.

-

Stir the reaction at the appropriate temperature until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous workup to remove the base and salts.

-

Extract the product with an organic solvent and purify by column chromatography.

-

3. Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl piperidines.[8][9][10]

-

Reaction: An aryl halide or triflate is coupled with a piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

-

Reagents and Conditions:

-

Aryl halide/triflate

-

Piperidine

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous, deoxygenated toluene or dioxane.

-

Temperature: Typically 80-110 °C.

-

-

General Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, ligand, and base.

-

Add the deoxygenated solvent, followed by the aryl halide and the piperidine.

-

Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the N-aryl piperidine by column chromatography.